Chlordene

Overview

Description

Technical chlordane contains isomers of chlordene (e.g., α-, β-, and γ-chlordene), which contribute to its insecticidal properties . This compound’s degradation pathways include microbial epoxidation and hydroxylation, forming metabolites such as this compound epoxide and 1-hydroxythis compound .

Preparation Methods

Chlordene is synthesized by the chlorination of this compound (hexachlorotetrahydromethanoindene), a cyclodiene compound. The commercial insecticide contains 60 to 75 percent chlorden, with the remainder consisting of related compounds such as heptachlor . The chlorination process involves the addition of chlorine atoms to the cyclodiene ring, resulting in a stable and persistent insecticide .

Chemical Reactions Analysis

Chlordene undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various metabolites, including oxychlordane.

Reduction: Reduction reactions can convert chlorden to less chlorinated compounds.

Substitution: this compound can undergo substitution reactions where chlorine atoms are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Synthesis of Chlordane and Heptachlor

Chlordene is synthesized through a Diels-Alder condensation reaction involving hexachlorocyclopentadiene and cyclopentadiene. This process is crucial because it leads to the production of both chlordane and heptachlor, which are significant in agricultural and pest control applications. The synthesis can be summarized as follows:

| Compound | Synthesis Method |

|---|---|

| Chlordane | Chlorination of this compound using Lewis acid catalysts |

| Heptachlor | Free-radical chlorination of this compound |

Insecticide Applications

Chlordane has been predominantly used as a broad-spectrum insecticide since the 1950s. It has been applied mainly for termite control and soil insect management in non-agricultural settings. Its effectiveness stems from its ability to act as a contact insecticide, disrupting the nervous systems of pests upon exposure .

Toxicological Studies

Numerous studies have investigated the toxicological effects of this compound and its derivatives. These studies are crucial for understanding the health risks associated with exposure to these compounds.

Carcinogenicity Studies

Research indicates that exposure to this compound is linked to increased incidences of hepatocellular carcinomas in laboratory animals, particularly mice. For example, a study found that high dietary exposure to chlordane resulted in significant liver tumors among test subjects .

| Study Reference | Subject | Dosage | Observations |

|---|---|---|---|

| Wazeter (1967) | Dogs | 0-750 µg/kg/day | Altered liver enzyme activities |

| IARC (2000) | Mice | Various dosages | High incidence of liver tumors |

Neurotoxicity Assessments

This compound exposure has also been associated with neurotoxic effects. A case study reported neuropsychological dysfunction in individuals exposed to chlordane after home treatments for termites . Symptoms included emotional distress and cognitive impairments.

Environmental Impact

This compound is known for its persistence in the environment, having been detected in air and dust samples long after its use was discontinued. This raises concerns regarding vapor intrusion into buildings and potential long-term health effects on occupants .

Case Studies

Several case studies provide insights into the real-world implications of this compound exposure:

- Accidental Poisoning Incidents : Reports document cases where individuals experienced severe neurological symptoms following accidental ingestion of this compound .

- Occupational Exposure : Studies on workers exposed to this compound during manufacturing revealed no immediate toxic effects; however, long-term health monitoring is necessary due to potential delayed effects .

Mechanism of Action

Chlordene exerts its effects by interfering with the nervous system of insects. It binds to the gamma-aminobutyric acid (GABA) receptor-chloride channel complex, inhibiting the normal function of GABA, an inhibitory neurotransmitter. This leads to uncontrolled neuronal firing, resulting in paralysis and death of the insect . In mammals, chlorden can cause similar neurotoxic effects, leading to symptoms such as tremors, convulsions, and respiratory distress .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Chlordene shares structural and functional similarities with several chlorinated flame retardants and pesticides, particularly the Dechlorane series (Dec 602, 603, 604, Dechlorane Plus) and this compound Plus (CP). Below is a detailed comparison:

Chemical Structures and Properties

*Note: CAS numbers for this compound isomers vary; this is a representative example.

Environmental Occurrence and Persistence

- This compound Plus (CP) : Detected in tributary sediments of the Laurentian Great Lakes at concentrations up to 1.2 ng/g dry weight, correlating with historic chlordane use in urban areas for termite control .

- Dechlorane 603: Found in technical aldrin/dieldrin products and sediments (0.5–4.3 ng/g), linked to agricultural pesticide runoff .

- Dechlorane Plus (DP) : Ubiquitous in global environments; estimated half-life in water exceeds 24 years due to resistance to anaerobic degradation .

Degradation Pathways

- This compound : Degraded via microbial epoxidation to this compound epoxide or hydroxylation to 1-hydroxythis compound, both of which exhibit lower volatility and higher persistence than the parent compound .

- Dechlorane Plus : Minimal degradation observed; syn-DP and anti-DP stereoisomers remain intact in sediments and biota .

- This compound Plus: Limited data, but structural similarity to DP suggests comparable environmental persistence .

Bioaccumulation and Toxicity

- This compound : Metabolites like 1-hydroxythis compound are implicated in endocrine disruption and neurotoxicity in aquatic organisms .

- Dechlorane Plus : Biomagnifies in food chains; concentrations in Lake Ontario trout reach 240 ng/g lipid weight .

Data Tables

Table 1: Environmental Concentrations in Laurentian Great Lakes Sediments

| Compound | Median Concentration (ng/g dry weight) | Detection Frequency (%) | Primary Source |

|---|---|---|---|

| This compound Plus | 0.8 | 85 | Urban termiticide use |

| Dechlorane 603 | 1.2 | 78 | Agricultural pesticides |

| Dechlorane Plus | 5.4 | 100 | Industrial flame retardants |

Table 2: Physicochemical Properties

| Compound | Log Kow | Water Solubility (mg/L) | Vapor Pressure (Pa) |

|---|---|---|---|

| This compound | 5.8 | 0.12 | 1.2 × 10⁻³ |

| This compound Plus | 7.1 | 0.008 | 6.5 × 10⁻⁵ |

| Dechlorane 603 | 8.3 | 0.002 | 3.1 × 10⁻⁶ |

| Dechlorane Plus | 9.2 | 0.0007 | 1.8 × 10⁻⁷ |

Key Research Findings

- Structural Influence on Persistence: The norbornene backbone and high chlorine content in CP and DP confer extreme resistance to degradation compared to this compound’s cyclopentadiene structure .

- Legacy vs. Emerging Contaminants : While chlordane/heptachlor are legacy pollutants, DP and CP represent emerging contaminants with unresolved human exposure risks .

- Geographic Hotspots : Elevated DP and CP levels in Niagara River sediments highlight ongoing industrial emissions, whereas Dec 603 residues reflect historic pesticide use .

Biological Activity

Chlordene, a chlorinated hydrocarbon, is primarily recognized for its use as a pesticide. Its biological activity is significant due to its lipophilic nature, which influences its absorption, metabolism, and toxicological effects in various organisms. This article reviews the biological activity of this compound, focusing on its toxicokinetics, health effects, and metabolic pathways.

Toxicokinetics of this compound

This compound is readily absorbed through various routes of exposure, including oral and inhalation. Studies indicate that tissue levels peak at different times depending on the route and species:

- Mice : Peak blood levels of were observed 8 hours after oral administration of of -chlordene .

- Rabbits : Absorption rates varied significantly with repeated doses of this compound .

The half-lives of this compound and its metabolites also vary:

- Cis-chlordane : days

- Nonachlor III : days

These half-lives are influenced by the number of chlorine atoms and their configurations .

Metabolism

This compound undergoes extensive biotransformation in the body. The predominant metabolic pathways include:

- Hydroxylation : Hydroxylation at position three leads to the formation of 3-hydroxychlordane, which can further dehydrate to form 1,2-dichlorothis compound.

- Dehydrochlorination : This pathway yields heptachlor, which can transform into various metabolites including heptachlor epoxide.

- Dehalogenation : This process produces 1-chlorodihydrothis compound, mediated by microsomal mixed-function oxidase systems.

The metabolism rates differ between species; for instance, human liver microsomes metabolize trans-nonachlor differently compared to rat microsomes .

Health Effects

This compound's biological activity manifests in various health effects observed in animal studies:

- Hematological Effects : Increased leukocyte counts were noted in rats exposed to this compound via inhalation and oral routes .

- Hepatic Effects : Hepatic damage has been reported following both inhalation and oral exposures .

- Neurotoxicity : this compound exposure has been associated with neurotoxic effects in several studies, indicating potential impacts on the nervous system.

Case Studies

Several case studies have documented the adverse effects of this compound exposure:

- A study on rats indicated that chronic exposure to this compound resulted in significant liver damage and alterations in blood parameters, including increased leukocyte counts and decreased platelet levels .

- In another investigation involving multiple species, it was found that exposure to this compound led to reproductive toxicity and developmental issues in offspring .

Data Table: Summary of Biological Activity Findings

| Study Type | Species | Route of Exposure | Key Findings |

|---|---|---|---|

| Toxicokinetics | Mice | Oral | Peak absorption at 8 hours |

| Metabolism | Rats | Intravenous | Formation of metabolites like oxychlordane |

| Hematological Effects | Rats | Inhalation | Increased leukocyte count |

| Hepatic Effects | Various | Oral/Inhalation | Liver damage observed |

| Neurotoxicity | Various | Various | Neurotoxic effects documented |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Chlordene in environmental samples, and how do retention times vary across chromatographic columns?

- Methodological Answer : Gas chromatography with atomic emission detection (GC/AED) is effective for this compound quantification. On DB-5 and DB-17 columns, α-Chlordene has retention times (RT) of 18.59 and 18.51 minutes, respectively, while γ-Chlordene shows RTs of 18.69 (DB-5) and 20.09 (DB-17). Elemental percentages (C, S, N) remain consistent across isomers, aiding identification .

Q. How can microwave-assisted extraction (MAE) optimize this compound recovery from complex matrices like sludge?

- Methodological Answer : MAE coupled with GC-MS/MS enhances extraction efficiency by using temperature-controlled solvent systems (e.g., hexane/acetone). This method reduces matrix interference and achieves recovery rates >85% for chlorinated compounds like this compound Plus in sediment samples. Validation should include spike-recovery tests and comparison with Soxhlet extraction .

Q. What are the primary challenges in distinguishing this compound isomers during environmental monitoring?

- Methodological Answer : Isomeric differentiation requires high-resolution columns (e.g., DB-17) and tandem mass spectrometry (MS/MS) to resolve co-eluting peaks. Confirmatory analysis should cross-reference retention times with certified standards and use isotopic dilution for quantification .

Advanced Research Questions

Q. How should researchers design experiments to investigate synergistic interactions between this compound and co-occurring organochlorines (e.g., Dechlorane Plus)?

- Methodological Answer : Use factorial design to test binary mixtures, varying concentrations and exposure durations. Measure biomarkers (e.g., cytochrome P450 activity) and employ statistical models (ANOVA with post-hoc Tukey tests) to identify non-additive effects. Include controls for abiotic degradation and matrix effects .

Q. What statistical approaches address contradictions in reported degradation half-lives of this compound across soil and aquatic systems?

- Methodological Answer : Apply meta-regression to harmonize disparate results by accounting for variables like pH, organic carbon content, and microbial activity. Stratify datasets by ecosystem type and use sensitivity analysis to identify dominant degradation pathways. Transparent reporting of confidence intervals is critical .

Q. How can researchers validate the reliability of historical this compound toxicity data with varying experimental protocols?

- Methodological Answer : Classify studies using criteria from EPA’s Toxicity Reference Database:

| Reliability Category | Criteria |

|---|---|

| Reliable | Complies with OECD/EPA guidelines, full documentation. |

| Reliable with Restrictions | Pre-GLP studies with minor deviations but valid methodology. |

| Not Reliable | Insufficient documentation or methodological flaws. |

| Reanalyze "Reliable with Restrictions" studies using modern QA/QC protocols (e.g., blind re-testing) . |

Q. What experimental frameworks resolve discrepancies in this compound’s bioaccumulation factors (BAFs) across trophic levels?

- Methodological Answer : Conduct mesocosm studies with controlled food chains (algae → fish → predators). Use stable isotope tracing (e.g., δ¹³C-labeled this compound) to track uptake routes. Compare BAFs under varying temperatures and pH levels to isolate metabolic vs. environmental drivers .

Q. Methodological Best Practices

- Data Contradiction Analysis : Triangulate conflicting results by cross-validating with alternative detection methods (e.g., GC/AED vs. HRMS) and re-examining sampling protocols (e.g., seasonal variability) .

- Study Reproducibility : Document extraction and cleanup steps (e.g., use of Florisil columns) in supplementary materials. Share raw chromatograms and calibration curves via open-access repositories .

Properties

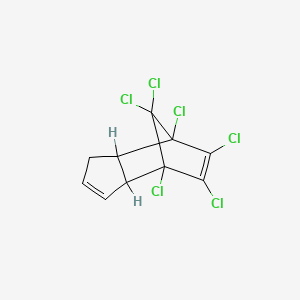

IUPAC Name |

1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-3,8-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl6/c11-6-7(12)9(14)5-3-1-2-4(5)8(6,13)10(9,15)16/h1-2,4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCJXQCUJXDUNDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2027545 | |

| Record name | Chlordene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [MSDSonline] | |

| Record name | Chlordene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4285 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 4.62X10-4 mg/L @ 25 °C | |

| Record name | CHLORDENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00002 [mmHg], 2.0X10-5 mm Hg at 25 °C /Estimated/ | |

| Record name | Chlordene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4285 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CHLORDENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

3734-48-3 | |

| Record name | Chlordene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3734-48-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlordene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003734483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,7-Methano-1H-indene, 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlordene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2027545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6,7,8,8-hexachloro-3a,4,7,7a-tetrahydro-4,7-methano-1H-indene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHLORDENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0NOO4CU6D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHLORDENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2800 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.